Sodium 2,5-dichlorobenzoate
Overview
Description
Sodium 2,5-dichlorobenzoate: is a chemical compound with the molecular formula C7H3Cl2NaO2. It is the sodium salt of 2,5-dichlorobenzoic acid, which is a derivative of benzoic acid where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms . This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,5-dichlorobenzoate can be synthesized through the neutralization of 2,5-dichlorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2,5-dichlorobenzoic acid in water or an appropriate solvent, followed by the addition of sodium hydroxide solution until the pH reaches a neutral level. The resulting this compound precipitates out of the solution and can be collected by filtration and dried .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale neutralization processes using automated equipment to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion of 2,5-dichlorobenzoic acid to its sodium salt, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the carboxylate group may be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butoxy groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the carboxylate group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Oxidation Products: Oxidation may yield compounds such as dichlorobenzoquinones.
Reduction Products: Reduction typically produces dichlorobenzyl alcohols.
Scientific Research Applications
Sodium 2,5-dichlorobenzoate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the 2,5-dichlorobenzoate moiety into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of sodium 2,5-dichlorobenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s chlorine atoms and carboxylate group play crucial roles in its reactivity and interactions with enzymes and other biomolecules .
Comparison with Similar Compounds
2,4-Dichlorobenzoic Acid: Similar to 2,5-dichlorobenzoic acid but with chlorine atoms at positions 2 and 4.
3,5-Dichlorobenzoic Acid: Chlorine atoms are at positions 3 and 5 on the benzene ring.
2,6-Dichlorobenzoic Acid: Chlorine atoms are at positions 2 and 6.
Uniqueness: Sodium 2,5-dichlorobenzoate is unique due to the specific positioning of chlorine atoms at positions 2 and 5, which influences its chemical reactivity and biological activity. This distinct arrangement allows for unique substitution patterns and interactions compared to other dichlorobenzoates .
Properties
IUPAC Name |
sodium;2,5-dichlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIPPGIFARBNFA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)[O-])Cl.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679861 | |
Record name | Sodium 2,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63891-98-5 | |
Record name | Benzoic acid, 2,5-dichloro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063891985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,5-dichloro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM 2,5-DICHLOROBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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